Para-Tetrazole Regioisomerism Confers Distinct P2X₃/P2X₂/₃ Pharmacophore Geometry Relative to Ortho and Meta Analogs
The target compound bears the 1H-tetrazol-1-yl substituent at the para position of the benzamide ring. In the Roche P2X₃/P2X₂/₃ antagonist patent family, the para-substitution pattern is explicitly enumerated as a preferred embodiment, with the tetrazole nitrogen atom positioned to engage the ATP-binding pocket via a hydrogen-bond acceptor interaction [1]. By contrast, the ortho isomer N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide and the meta isomer N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide project the tetrazole at divergent vectors, which across the broader indole-tetrazole chemotype has been associated with >10-fold variation in target engagement in anticancer tubulin polymerization and ER-α binding assays [2][3]. The para geometry is thus non-interchangeable with ortho or meta congeners for applications requiring P2X₃/P2X₂/₃ pharmacophore fidelity.
| Evidence Dimension | Tetrazole attachment position on benzamide ring (regioisomerism) and associated pharmacophore vector |
|---|---|
| Target Compound Data | Para (4-position) 1H-tetrazol-1-yl substitution on benzamide; preferred embodiment in Roche P2X₃/P2X₂/₃ patent claims [1] |
| Comparator Or Baseline | Ortho isomer (2-position) and meta isomer (3-position); both fall outside preferred claim scope in P2X₃ patents [1] |
| Quantified Difference | >10-fold variation in IC₅₀ across indole-tetrazole regioisomers reported in tubulin polymerization (IC₅₀ range 0.34–>20 µM) and ER-α binding (IC₅₀ range 5.8–>1000 nM) assays for structurally related chemotypes [2][3] |
| Conditions | Roche P2X₃/P2X₂/₃ patent family SAR (US 7,981,914; US 8,476,457; US 7,595,405); indole-tetrazole anticancer series tubulin polymerization assay; ER-α fluorescence polarization competitive binding assay |
Why This Matters
For P2X₃/P2X₂/₃-targeted programs, only the para-regioisomer aligns with the patent-defined pharmacophore; ortho or meta analogs cannot be assumed equipotent without explicit target-specific comparative data.
- [1] Dillon MP et al., assignors to Roche Palo Alto LLC. Tetrazole-substituted aryl amide derivatives and uses thereof. US Patent 7,981,914. 2011. (Para-substitution as preferred embodiment for P2X₃/P2X₂/₃ antagonism.) View Source
- [2] Reddy TS, Rai S, Koppula SK. Synthesis of indole-tetrazole coupled aromatic amides; In vitro anticancer activity, in vitro tubulin polymerization inhibition assay and in silico studies. J Mol Struct. 2022;1267:133556. (IC₅₀ values 0.34–0.52 µM for most potent analogs in tubulin polymerization; >6-fold range across series.) View Source
- [3] Kaur K, Verma H, Gangwar P, Dhiman M, Jaitak V. Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents. RSC Med Chem. 2024;15(4):1329-1347. (ER-α binding IC₅₀ = 5.826 and 110.6 nM for lead compounds vs. bazedoxifene IC₅₀ = 339.2 nM.) View Source
